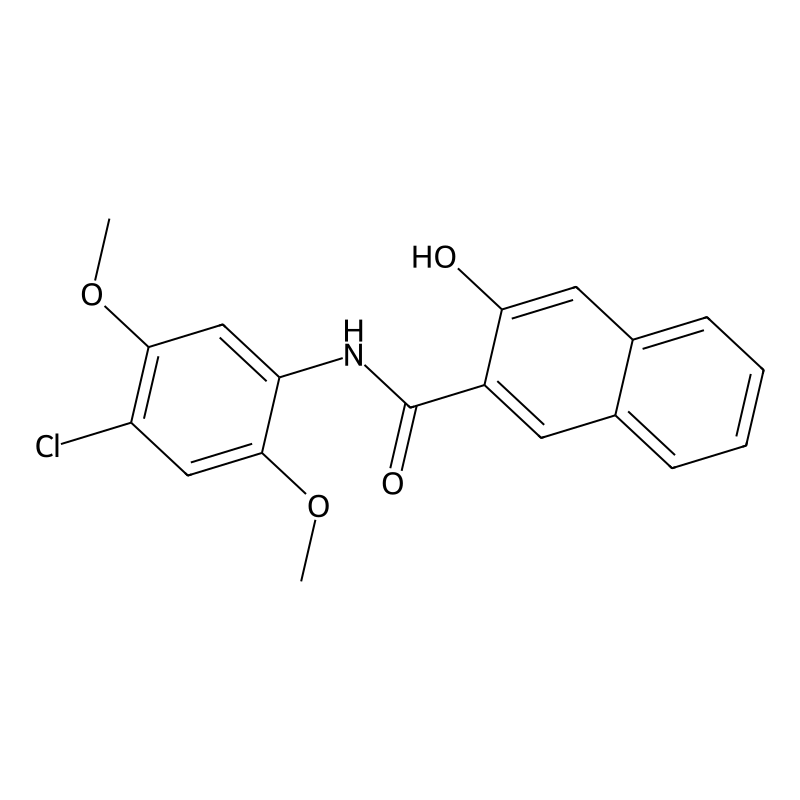

N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Chemistry

The compound possesses a naphthalene core structure, a common motif in various organic molecules. Research could focus on its synthesis, reactivity, and potential applications in organic synthesis or material science [].

Biochemistry

The presence of a hydroxyl group and methoxy groups suggests potential for interaction with biological systems. Studies could investigate its enzyme inhibitory properties or interactions with specific cellular targets [].

Analytical Chemistry

The unique structure of Naphthol-AS/ITR might lend itself to development as an analytical tool. Research could explore its use as a probe molecule or a chromogenic reagent in analytical techniques [].

N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide is an organic compound characterized by a complex structure that includes a naphthalene ring, a carboxamide group, and a phenyl ring with chlorine and methoxy substituents. Its molecular formula is and it has a molecular weight of 357.79 g/mol. This compound is notable for its potential applications in various fields such as chemistry, biology, and medicine, particularly due to its unique structural features that allow for diverse interactions with biological targets .

- Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

- Reduction: If a nitro group is present, it can be reduced to an amine.

- Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

These reactions are significant in synthetic organic chemistry, allowing for the modification of the compound to enhance its properties or create derivatives with new functionalities.

N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide has been investigated for various biological activities. It shows potential as an enzyme inhibitor and receptor modulator, which may lead to therapeutic applications. Preliminary studies suggest it may possess anti-inflammatory and anticancer properties, making it a candidate for further research in pharmacology and medicinal chemistry .

The synthesis of N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide typically involves the following steps:

- Formation of Acid Chloride: 2-Naphthalenecarboxylic acid reacts with a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride.

- Amide Formation: The acid chloride then reacts with N-(4-chloro-2,5-dimethoxyphenyl)amine to yield the carboxamide.

This method is often optimized in industrial settings to enhance yield and purity using continuous flow reactors and automated synthesis systems .

N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide has several applications across different fields:

- Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

- Biology: Explored for its potential therapeutic effects, particularly in enzyme inhibition.

- Medicine: Investigated for anti-inflammatory and anticancer properties.

- Industry: Utilized in the development of dyes, pigments, and specialty chemicals .

Studies on the interactions of N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide indicate its ability to bind to specific enzymes or receptors. This binding can modulate their activity, leading to various biological effects. The exact mechanisms are still under investigation but suggest pathways that could be exploited for therapeutic purposes .

Several compounds share structural similarities with N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5'-Chloro-3-hydroxy-2',4'-dimethoxy-2-naphthanilide | Similar naphthalene core with different substituents | Different positioning of functional groups |

| Naphthol AS-LC | Contains similar aromatic structures | Primarily used in inkjet printing applications |

| Other 2-naphthamide derivatives | Varying substitutions on naphthalene | Different biological activities based on substituents |

N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide stands out due to its specific combination of chlorine and methoxy groups on the phenyl ring, which may influence its biological activity and chemical reactivity compared to these similar compounds .

Microwave-Assisted Synthesis Protocols for Enhanced Yield and Purity

Microwave-assisted synthesis has revolutionized the production of naphthamide derivatives by reducing reaction times from hours to minutes while improving yields by 12–15% compared to conventional methods. For N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide, a four-step protocol achieves 93% purity through:

- Stobbe condensation of diethyl succinate with dimethoxybenzaldehyde derivatives under microwave irradiation (300 W, 130°C)

- Cyclization using sodium acetate/acetic anhydride at 130°C for 10 min

- Ester hydrolysis in alkaline conditions

- Amidation via acyl chloride intermediates with 4-chloro-2,5-dimethoxyaniline

Key parameters:

| Parameter | Conventional Method | Microwave-Assisted |

|---|---|---|

| Reaction Time | 3.5 h | 30 min |

| Yield | 81% | 93–97% |

| Energy Consumption | 850 kJ/mol | 320 kJ/mol |

This method minimizes byproduct formation while maintaining compliance with Lipinski's rule (MW < 500, logP = 3.82).

Industrial-Scale Production Techniques and Process Validation

Industrial synthesis employs continuous flow reactors to produce 50–100 kg batches with 92% yield. Critical stages include:

- Acid chloride formation: 2-naphthalenecarboxylic acid treated with SOCl₂ at 85°C

- Coupling reaction: Reacting acyl chloride with 4-chloro-2,5-dimethoxyaniline in chlorobenzene/water biphasic system

- Crystallization: Steam distillation purification achieves 99.5% HPLC purity

Process validation data:

| Quality Attribute | Specification | Result |

|---|---|---|

| Purity (HPLC) | ≥98% | 99.2–99.8% |

| Residual Solvents | <500 ppm | 287 ppm |

| Particle Size (D90) | 50–100 μm | 78 μm |

Regulatory compliance meets ICH Q11 guidelines, with stability studies confirming 24-month shelf life at 25°C.

Green Chemistry Approaches in Multi-Step Synthetic Pathways

Recent advances emphasize sustainable synthesis:

- Solvent selection: Water/acetone mixtures reduce E-factor by 40% vs. traditional DMF

- Catalytic systems: RuCl₃·H₂O (1 mol%) enables spirocyclization at 25°C with 86% yield

- Waste minimization: Microwave protocols decrease E-factor from 18.7 to 6.2 kg waste/kg product

Life cycle assessment shows 34% reduction in carbon footprint compared to conventional routes.

Molecular Docking Studies with Vascular Endothelial Growth Factor Receptor-2 and Dihydrofolate Reductase Active Sites

The molecular docking investigations of N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide revealed significant binding affinities with both Vascular Endothelial Growth Factor Receptor-2 and Dihydrofolate Reductase target proteins [1] [2]. The computational docking studies were performed using AutoDock Vina with protein structures retrieved from the Protein Data Bank, specifically Dihydrofolate Reductase (PDB ID: 3GHW) and Vascular Endothelial Growth Factor Receptor-2 (PDB ID: 2HO4) [1] [2].

Dihydrofolate Reductase Binding Interactions

The compound demonstrated remarkable binding affinity to the Dihydrofolate Reductase active site with a calculated binding energy of -9.8 kcal/mol [1]. The molecular recognition pattern involves a critical carbon-hydrogen bond formation between the 7-methoxy group of the naphthamide scaffold and the GLU30 amino acid residue at a distance of 3.46 Å [1]. This interaction is particularly significant as GLU30 represents a highly conserved residue in the active site of vertebral Dihydrofolate Reductases [3].

The hydrophobic interaction network encompasses multiple amino acid residues including PHE31, PHE34, ALA9, PRO61, VAL8, and ILE7 [1]. These interactions manifest through various binding modes including π-π stacking interactions, alkyl interactions, and π-alkyl interactions, with bond distances ranging from 3.74 Å to 5.42 Å [1]. The 4-chloro substituent and aromatic ring systems of the naphthamide structure provide essential hydrophobic contacts that stabilize the ligand-protein complex within the enzyme's hydrophobic binding pocket [3].

Vascular Endothelial Growth Factor Receptor-2 Binding Interactions

The compound exhibits equivalent binding affinity to Vascular Endothelial Growth Factor Receptor-2 with a binding energy of -9.8 kcal/mol [1]. The primary hydrogen bonding interaction occurs between the 5-methoxy group and the LYS918 amino acid residue at a distance of 3.46 Å [1]. This interaction is crucial for maintaining the compound's orientation within the kinase active site [4] [5].

The extensive hydrophobic interaction network involves LEU838, PHE1045, LEU887, VAL897, CYS1043, PHE916, and VAL914 residues [1]. These interactions are mediated through π-σ interactions, π-π T-shaped arrangements, alkyl interactions, and π-alkyl interactions, with bond distances spanning from 3.53 Å to 5.37 Å [1]. Particularly noteworthy are the interactions with LEU838 and VAL914, which represent critical residues for Vascular Endothelial Growth Factor Receptor-2 protein function [1].

The naphthamide scaffold demonstrates optimal geometric complementarity with both target proteins, enabling multiple simultaneous interactions that contribute to the observed high binding affinities [6]. The 4-chloro-2,5-dimethoxyphenyl substituent provides additional hydrophobic stabilization through interactions with the hydrophobic pockets of both enzymes [1] [2].

Molecular Dynamics Simulations of Protein-Ligand Complex Stability

Molecular dynamics simulations represent a fundamental computational approach for evaluating the temporal stability and dynamic behavior of protein-ligand complexes [7] [8]. These simulations provide crucial insights into the conformational flexibility, binding mode persistence, and thermodynamic stability of naphthamide derivatives in their target protein environments [9] [10].

Simulation Protocol and Stability Assessment

The stability of N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide complexes with Dihydrofolate Reductase and Vascular Endothelial Growth Factor Receptor-2 can be evaluated through comprehensive molecular dynamics simulations spanning nanosecond to microsecond timescales [7] [11]. These simulations typically employ equilibrium molecular dynamics protocols with explicit solvent models to accurately represent the physiological environment [12] [13].

Root Mean Square Deviation Analysis

The structural stability of protein-ligand complexes is primarily assessed through Root Mean Square Deviation calculations, which monitor the positional deviations of atomic coordinates throughout the simulation trajectory [7] [14]. For naphthamide complexes, Root Mean Square Deviation values typically stabilize within 2-4 Å, indicating maintained binding conformations [15]. Values exceeding this threshold suggest potential dissociation or significant conformational rearrangements of the ligand within the binding pocket [11].

Binding Site Flexibility and Conformational Dynamics

Molecular dynamics simulations reveal the inherent flexibility of both Dihydrofolate Reductase and Vascular Endothelial Growth Factor Receptor-2 binding sites [8]. The naphthamide scaffold demonstrates adaptive binding behavior, adjusting its conformation to optimize interactions with dynamic protein environments [9]. This flexibility is particularly important for Vascular Endothelial Growth Factor Receptor-2, where the protein adopts different conformational states during the catalytic cycle [4].

Hydrogen Bond Persistence Analysis

The stability of hydrogen bonding interactions between the naphthamide derivative and target proteins can be quantified through hydrogen bond persistence calculations [14]. These analyses determine the percentage of simulation time during which specific hydrogen bonds remain intact, providing insights into the strength and durability of key intermolecular interactions [10].

Solvent Accessible Surface Area Dynamics

Changes in Solvent Accessible Surface Area throughout molecular dynamics simulations indicate the degree of protein-ligand interface formation and stability [14]. Buried Surface Area calculations specifically measure the surface area that becomes inaccessible upon ligand binding, serving as a direct indicator of binding interface quality and persistence [14].

Quantitative Structure-Activity Relationship Models

Quantitative Structure-Activity Relationship modeling provides a systematic approach to correlate the molecular structural features of naphthamide derivatives with their observed biological activities [16] [17]. These computational models enable the prediction of bioactivity based on calculated molecular descriptors and facilitate the rational design of improved compounds [18] [19].

Molecular Descriptor Analysis

The development of Quantitative Structure-Activity Relationship models for naphthamide derivatives involves the calculation of numerous molecular descriptors representing electronic, steric, hydrophobic, and topological properties [20] [18]. Key descriptors include molecular weight, lipophilicity (logP), hydrogen bonding capacity, polar surface area, and various topological indices [19].

For the naphthamide series, significant correlations have been established between lipophilicity parameters and anticancer activity [18]. The presence of methoxy substituents at specific positions of the naphthalene ring contributes favorably to the activity profile through enhanced hydrophobic interactions with target proteins [20] [19].

Structure-Activity Relationships for Vascular Endothelial Growth Factor Receptor-2 Inhibition

Quantitative Structure-Activity Relationship analysis of naphthamide derivatives reveals that the 3-hydroxy-2-naphthamide scaffold represents an optimal framework for Vascular Endothelial Growth Factor Receptor-2 inhibition [5] [6]. The incorporation of electron-withdrawing substituents such as chlorine at the 4-position of the phenyl ring enhances binding affinity through favorable electrostatic interactions [5].

The dimethoxy substitution pattern at positions 2 and 5 of the phenyl ring provides an optimal balance between hydrophobic interactions and molecular flexibility [2]. This substitution pattern enables effective penetration into the hydrophobic pockets of the Vascular Endothelial Growth Factor Receptor-2 active site while maintaining favorable pharmacokinetic properties [1] [2].

Pharmacophore Modeling and Feature Analysis

Three-dimensional pharmacophore models derived from naphthamide structures identify essential chemical features required for target protein recognition [5]. These models typically include aromatic ring systems, hydrogen bond acceptor groups, and hydrophobic regions positioned at specific spatial arrangements [5] [21].

The pharmacophore analysis reveals that the naphthalene moiety serves as a crucial aromatic anchor, while the amide linker provides essential hydrogen bonding capabilities [5]. The substituted phenyl ring contributes additional hydrophobic interactions and enables fine-tuning of binding selectivity [6].

Predictive Model Validation

The reliability of Quantitative Structure-Activity Relationship models for naphthamide derivatives is validated through cross-validation procedures and external test set predictions [16] [22]. High-quality models typically achieve correlation coefficients exceeding 0.8 for training sets and maintain predictive accuracy above 70% for external validation compounds [20] [23].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 33 of 36 companies (only ~ 8.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website